![molecular formula C9H12O B15161850 Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- CAS No. 146607-24-1](/img/structure/B15161850.png)
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is an organic compound characterized by its bicyclic structure. This compound is notable for its unique ring system, which consists of a seven-membered ring fused to a three-membered ring. The presence of two methyl groups at positions 1 and 4 further distinguishes this compound, making it a subject of interest in various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- typically involves multiple steps. One common method starts with the preparation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. This intermediate is synthesized by reacting 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then treated with methyl bromoacetate, leading to the formation of the desired ester.
The ester is subsequently hydrolyzed to yield 3,6-dimethyl-3-hydroxy-6-heptenoic acid. This step involves stirring the ester in a solution of potassium hydroxide in methanol at room temperature . The resulting acid is then subjected to further reactions to produce the final compound, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the carbonyl group also enables the compound to participate in nucleophilic addition reactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-:
Bicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic framework but lacks the additional methyl groups present in Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.
Uniqueness
Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 4 enhances its stability and reactivity compared to similar compounds.
特性
CAS番号 |
146607-24-1 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h3,8H,4-5H2,1-2H3 |
InChIキー |
BGLAHPXYFCYGTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2(C1C(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



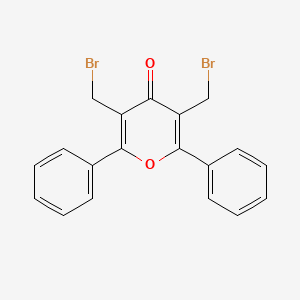

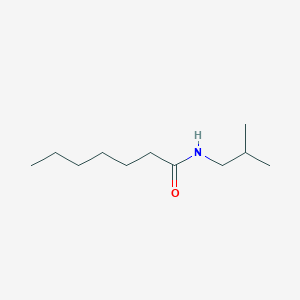

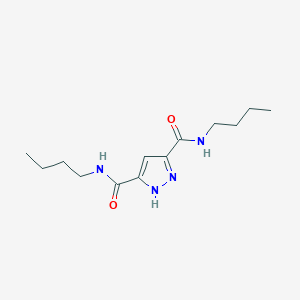
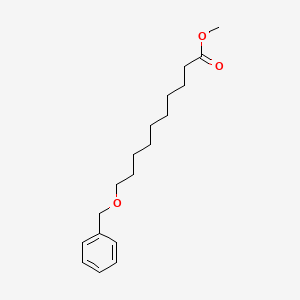
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)

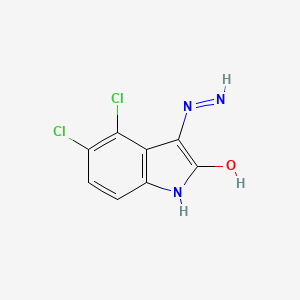

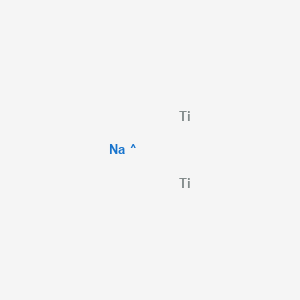
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

